molecular formula C10H15NO2 B1303651 Furan-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 346704-24-3

Furan-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No.: B1303651
CAS No.: 346704-24-3
M. Wt: 181.23 g/mol
InChI Key: KWUIUZNTUGNFOF-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of this compound features a distinctive dual heterocyclic framework consisting of a furan ring (C4H4O) and a tetrahydrofuran ring (C4H8O), both connected to a central amine group through methylene bridges. This architectural arrangement creates multiple potential sites for stereochemical variation, particularly at the tetrahydrofuran carbon centers where chiral configurations can occur. The compound falls under the classification of both aliphatic amines and heterocyclic compounds due to the presence of the furan ring, which contains oxygen in its aromatic system.

The molecular geometry exhibits significant complexity due to the presence of multiple conformationally flexible components. The furan ring maintains its planar aromatic character, while the tetrahydrofuran moiety adopts puckered conformations that are characteristic of five-membered saturated rings. The amine nitrogen serves as a central connecting point, allowing for rotational freedom around the carbon-nitrogen bonds, which contributes to the overall conformational flexibility of the molecule. This flexibility is enhanced by the methylene spacers that separate the heterocyclic rings from the central amine functionality.

The stereochemical configuration of the tetrahydrofuran ring represents a particularly important aspect of the molecular architecture. Five-membered rings like tetrahydrofuran typically adopt non-planar conformations to minimize ring strain, resulting in envelope or twisted conformations. These conformational states are characterized by specific puckering parameters that define the degree of deviation from planarity and the orientation of the ring atoms relative to a mean plane.

Comparative Analysis of Furan vs. Tetrahydrofuran Moieties

The structural differences between the furan and tetrahydrofuran components of this compound create distinct electronic and conformational properties that significantly influence the overall molecular behavior. The furan ring maintains its aromatic character with a planar configuration, while the tetrahydrofuran ring exhibits the conformational flexibility characteristic of saturated cyclic ethers.

Furan rings demonstrate unique conformational dynamics compared to their saturated counterparts. Research on furan ring systems reveals that the aromatic furan maintains a relatively rigid planar structure, with conformational studies showing that the population of planar geometry in furan molecules is approximately 39.5% at room temperature. This planarity is maintained through the aromatic π-electron system that provides stabilization energy. However, furan rings can undergo puckering motions, particularly at elevated temperatures, where the population of planar geometry decreases significantly from 99.85% at 50 K to 22.75% at 500 K.

In contrast, tetrahydrofuran rings exhibit markedly different conformational behavior due to their saturated nature. Tetrahydrofuran adopts distinctive puckered conformations through low-frequency vibrational motions involving puckering deformation that occurs in the molecular plane, a phenomenon known as pseudorotation. This conformational flexibility allows tetrahydrofuran rings to rapidly interconvert between different puckered states, including envelope and twisted conformations. The twisted (C2) conformer has been found to be more stable than the bent (CS) conformer by approximately 17 ± 15 cm⁻¹.

The electronic properties of these two heterocyclic components also differ substantially. The furan ring contributes to the molecule's reactivity and potential biological activity through its aromatic π-system, while the tetrahydrofuran structure enhances solubility and stability in organic solvents. This combination creates a molecule with balanced properties that can participate in both aromatic chemistry typical of furan derivatives and the conformational dynamics associated with saturated cyclic ethers.

Ring Type Aromatic Character Conformational Flexibility Preferred Geometry Temperature Dependence
Furan High (aromatic) Limited (planar preference) Planar (39.5% at 298K) Strong (planarity decreases with temperature)
Tetrahydrofuran None (saturated) High (pseudorotation) Puckered (twisted preferred) Moderate (conformational distribution stable)

X-ray Crystallographic Studies and Conformational Dynamics

Crystallographic analysis of heterocyclic compounds containing both furan and tetrahydrofuran moieties provides crucial insights into the solid-state molecular architecture and preferred conformational arrangements. While specific X-ray crystallographic data for this compound was not directly available in the search results, related studies of similar heterocyclic systems provide valuable comparative information about structural preferences and crystal packing arrangements.

X-ray crystallographic studies of related furan-containing compounds demonstrate the importance of intermolecular interactions in determining solid-state structures. For instance, crystal structure analysis of furan derivatives reveals the formation of weak intermolecular C-H⋯O and C-H⋯N hydrogen bonds that stabilize the crystal lattice. These interactions are particularly significant in compounds containing both furan and amine functionalities, where the nitrogen atoms can serve as hydrogen bond acceptors while the furan oxygen participates in weaker interactions.

The conformational dynamics of the tetrahydrofuran component in crystalline environments are influenced by crystal packing forces that may restrict the normal pseudorotational motion observed in solution. Molecular dynamics simulations of tetrahydrofuran systems reveal that the conformational space of five-membered rings includes pure envelope (E) and twist (T) conformations, which can be reduced to six unique conformations due to symmetry considerations. In crystalline environments, these conformational preferences may be further constrained by intermolecular contacts and packing requirements.

Advanced crystallographic techniques, including variable-temperature studies and charge density analysis, provide detailed information about the electron distribution and bonding characteristics in heterocyclic systems. The analysis of thermal parameters reveals insights into the dynamic behavior of different molecular segments, with the tetrahydrofuran rings typically showing higher thermal motion compared to the more rigid furan components. This differential flexibility is reflected in the crystallographic displacement parameters, where atoms in the saturated ring system exhibit larger thermal ellipsoids compared to those in the aromatic furan ring.

Conformational dynamics studies using computational methods complement crystallographic observations by providing information about solution-phase behavior and energy barriers between different conformational states. The conformational preferences of both furan and tetrahydrofuran components are influenced by temperature, with molecular dynamics simulations showing that conformational distributions change significantly with thermal energy. For tetrahydrofuran systems, the energy differences between different conformational states are typically small (on the order of 10-20 cm⁻¹), allowing for rapid interconversion between puckered forms through pseudorotational motion.

Analytical Technique Information Provided Key Findings
X-ray Crystallography Solid-state structure, intermolecular interactions Weak C-H⋯O and C-H⋯N hydrogen bonds stabilize crystal structure
Molecular Dynamics Solution conformational behavior, energy barriers THF pseudorotation with low energy barriers (17 ± 15 cm⁻¹)
Variable Temperature Studies Thermal motion, conformational flexibility Differential flexibility between furan (rigid) and THF (flexible) components

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1,3,5,10-11H,2,4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUIUZNTUGNFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378169
Record name Furan-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine
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URL https://comptox.epa.gov/dashboard/DTXSID90378169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346704-24-3
Record name N-[(Tetrahydro-2-furanyl)methyl]-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346704-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furan-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine typically involves the following steps:

    Starting Materials: The synthesis begins with furan and tetrahydrofuran as the primary starting materials.

    Formation of Intermediates: The furan ring is functionalized to form furan-2-ylmethanol, which is then converted to furan-2-ylmethyl chloride.

    Nucleophilic Substitution: The furan-2-ylmethyl chloride undergoes nucleophilic substitution with tetrahydrofuran-2-ylmethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amine group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Furan-containing compounds have been widely studied for their medicinal properties. Research indicates that derivatives of furan exhibit significant anticancer , antimicrobial , and anti-inflammatory activities. Specifically, furan-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine has shown potential in:

  • Anticancer Activity : Studies have demonstrated that furan derivatives can inhibit tumor growth in various cancer cell lines, suggesting their role as potential chemotherapeutic agents .
  • Antimicrobial Properties : The compound has been evaluated for its effectiveness against gram-positive and gram-negative bacteria, showcasing promising antibacterial activity .

The compound's interactions with biological targets are crucial for its pharmacological applications:

  • Enzyme Interactions : It has been investigated for its ability to modulate enzymatic activities, which could lead to therapeutic effects in metabolic disorders .
  • Receptor Binding : Preliminary studies suggest that the compound may bind to specific receptors, making it a candidate for drug development targeting various diseases .

Industrial Applications

This compound is also utilized in industrial settings:

  • Synthesis of Polymers : The compound serves as an intermediate in the production of polymers with specific properties, which are valuable in material science.
  • Chemical Manufacturing : Its reactivity allows it to be used as a building block for synthesizing more complex organic molecules, enhancing its application scope in chemical industries.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIndustrial Use
Furan DerivativesAnticancer, AntimicrobialPolymer Synthesis
Tetrahydrofuran DerivativesAntioxidant, Anti-inflammatoryChemical Intermediate
Furan-based Amides and EstersEnzyme ModulationSynthesis of Fine Chemicals

Case Studies

  • Anticancer Research : A study conducted on synthesized furan derivatives revealed significant inhibition of cancer cell proliferation in human liver carcinoma models. The integration of tetrahydrofuran rings was found to enhance the anticancer efficacy of the compounds .
  • Antimicrobial Studies : Investigations into the antibacterial properties of furan derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus, indicating the potential for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The furan and tetrahydrofuran rings may facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Biphenyl-4-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

The biphenyl moiety enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility compared to the furan-THF hybrid .

N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives

These derivatives substitute the THF group with a tetrazole ring, introducing hydrogen-bonding capacity and increased acidity (pKa ~4.5–5.5 for tetrazoles). Such modifications are often employed to mimic carboxylic acids in drug design. Compound 6 in this class showed potent antimicrobial activity against Staphylococcus epidermidis (MIC = 2 µg/mL), highlighting the impact of heterocyclic substitution on bioactivity .

Bicyclo[2.2.1]hept-5-en-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

This structural feature is common in terpene-derived compounds and may influence pharmacokinetic properties, such as metabolic stability .

Table 1: Structural Comparison of Analogues

Compound Key Structural Features LogP* Bioactivity Highlights
Furan-2-ylmethyl-(THF-2-ylmethyl)-amine Furan + THF 1.8 Limited direct data
Biphenyl-4-ylmethyl-(THF-2-ylmethyl)-amine Biphenyl + THF 3.2 Enhanced lipophilicity
N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Furan + tetrazole 0.9 Antimicrobial (MIC = 2–4 µg/mL)
Bicycloheptenyl-THF-methylamine Bicycloheptene + THF 2.5 Rigid scaffold for selectivity

*Calculated using ChemDraw (estimated values).

Furan-2-ylmethyl-(THF-2-ylmethyl)-amine

For example, biphenyl-4-ylmethyl-(THF-2-ylmethyl)-amine is prepared using THF-methylamine and biphenylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives

These derivatives are synthesized via cyclocondensation of thiourea intermediates with nitriles, followed by tetrazole ring formation. Reaction conditions often involve refluxing in polar aprotic solvents (e.g., DMF) with acidic catalysts (H₂SO₄), yielding products in 20–26% isolated yields .

Antimicrobial Activity

N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. epidermidis), with MIC values as low as 2 µg/mL. The tetrazole ring likely enhances membrane penetration or disrupts bacterial enzyme function .

Neurochemical Effects

Propargylamine derivatives like N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) modulate cortical monoamine levels (e.g., serotonin and norepinephrine) but exhibit poor MAO inhibition (IC₅₀ > 100 µM for MAO-A/B). This suggests that bioactivity in furan-containing amines may arise from off-target effects rather than direct enzyme inhibition .

Table 3: Bioactivity Comparison

Compound Target/Activity Potency (IC₅₀/MIC)
N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine S. epidermidis MIC = 2 µg/mL
F2MPA Cortical monoamines EC₅₀ = 10 µM
Biphenyl-THF-methylamine Not reported N/A

Biological Activity

Furan-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both furan and tetrahydrofuran moieties. These structural features contribute to its unique chemical reactivity and biological properties. The compound can be synthesized through various methods, including microwave-assisted techniques, which allow for efficient production under mild conditions .

The biological activity of furan derivatives often involves their interaction with specific molecular targets, such as enzymes and receptors. For instance, furan-containing compounds have been shown to act as inhibitors of monoamine oxidase (MAO), a critical enzyme in neurotransmitter metabolism. Studies indicate that derivatives like N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) effectively inhibit MAO-B with a selectivity ratio greater than 19, demonstrating significant potential for treating neurodegenerative disorders .

Anticancer Activity

Furan derivatives have garnered attention for their anticancer properties. Research indicates that compounds containing furan rings exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that certain furan-based compounds demonstrate up to 41-fold greater toxicity towards cancer cells compared to normal cells, suggesting their potential as selective anticancer agents .

Table 1: Anticancer Activity of Furan Derivatives

Compound NameCell Line TestedToxicity Ratio (Cancer:Normal)
Compound 3HepG210:1
Compound 12MCF-78.7:1
Compound 14HeLa41:1

Antimicrobial and Anti-inflammatory Properties

In addition to anticancer activity, furan derivatives also exhibit antimicrobial and anti-inflammatory effects. For instance, certain furan-based compounds have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Listeria monocytogenes . The anti-inflammatory properties are attributed to their ability to modulate inflammatory pathways, although specific mechanisms remain under investigation.

Case Studies

  • Study on F2MPA : In a study evaluating the effects of F2MPA on synaptic transmission in the hippocampus, it was found that this compound improved synaptic transmission without inducing hyperexcitability, indicating its potential therapeutic benefits in neurological conditions .
  • Anticancer Evaluation : A comprehensive study involving various furan derivatives showed that specific compounds significantly inhibited tumor growth in human liver carcinoma cell lines. The integration of furan with other heterocyclic systems enhanced the biological activity compared to simpler analogs .

Q & A

Q. What are the recommended methods for synthesizing Furan-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine in a laboratory setting?

A two-step approach is typically employed:

  • Schiff base formation : React furan-2-ylmethylamine with tetrahydrofuran-2-ylmethyl ketone (or aldehyde) to form an imine intermediate.
  • Reductive amination : Reduce the imine using sodium cyanoborohydride (NaBH3CN) or hydrogenation with palladium catalysts. Purification involves column chromatography (e.g., silica gel with CH2Cl2/MeOH gradients) or recrystallization .

Q. How can the crystal structure of this compound be determined using X-ray crystallography?

  • Data collection : Use single-crystal X-ray diffraction with Mo/Kα radiation.
  • Structure solution : Employ direct methods via SHELXS or SHELXD for phase determination.
  • Refinement : Optimize the model with SHELXL, incorporating anisotropic displacement parameters and hydrogen atom positioning. Visualization tools like ORTEP-3 ensure accurate representation of thermal ellipsoids and molecular geometry .

Q. What initial biological screening approaches are suitable for evaluating its antimicrobial potential?

  • Microbroth dilution assays : Test against Mycobacterium tuberculosis (Mtb) H37Rv or Gram-positive/negative strains to determine minimum inhibitory concentrations (MICs).
  • Dose-response curves : Use concentrations ranging from 0.1–40 μg/mL, with rifampicin as a positive control. Activity is considered significant if MIC ≤10 μg/mL .

Q. What safety precautions should be observed when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Consult safety data sheets (SDS) for specific toxicity profiles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance imine formation kinetics.
  • Catalyst screening : Test Pd/C, Raney Ni, or borane complexes for reductive efficiency.
  • In situ monitoring : Use TLC or inline IR spectroscopy to track intermediate conversion. Adjust stoichiometry (e.g., 1.2:1 amine:carbonyl ratio) to minimize byproducts .

Q. What strategies resolve discrepancies between spectroscopic data and expected structural features?

  • DFT calculations : Compare experimental NMR shifts (e.g., 1^1H/13^{13}C) with computed values from Gaussian or ORCA software to validate tautomeric forms.
  • X-ray vs. NMR conflicts : Re-examine crystallographic data for disorder or solvent inclusion artifacts. Use Hirshfeld surface analysis to assess packing effects .

Q. How can isotope labeling elucidate nitrogen incorporation during synthesis?

  • 15^{15}N labeling : Introduce 15^{15}N-enriched amines (e.g., 15^{15}N-lysine) to trace nitrogen transfer pathways.
  • LC-MS analysis : Monitor isotopic enrichment in intermediates via high-resolution mass spectrometry. This clarifies whether nitrogen originates from the amine precursor or side reactions .

Q. What analytical approaches characterize byproducts formed during synthesis?

  • GC-MS : Identify volatile byproducts (e.g., pyrrole derivatives) using DB-5MS columns and electron ionization.
  • HPLC-DAD : Separate non-volatile impurities (C18 columns, acetonitrile/water gradients) with UV detection at 254 nm.
  • Mechanistic studies : Use 1^1H-1^1H COSY and HSQC NMR to assign signals from dimeric or oxidized species .

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